5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid
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Overview
Description
5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorothiophene moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid typically involves multiple steps, starting with the preparation of the core furan-2-carboxylic acid. One common synthetic route includes the following steps:
Furan-2-carboxylic acid: is first activated using reagents such as thionyl chloride to form the corresponding acid chloride.
The activated furan-2-carboxylic acid is then reacted with 5-chlorothiophen-2-ylsulfonyl chloride under controlled conditions to introduce the sulfonyl group.
The resulting intermediate undergoes further purification and characterization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : The compound can be reduced to form corresponding alcohols or amines.
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Oxidation: : Esters, amides, and carboxylic acids.
Reduction: : Alcohols, amines, and hydrocarbons.
Substitution: : Sulfonamides, sulfonates, and other substituted derivatives.
Scientific Research Applications
5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid: has shown potential in various scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid: can be compared with other similar compounds, such as:
5-Chlorothiophene-2-carboxylic acid: : Lacks the sulfonyl group.
Furan-2-carboxylic acid: : Lacks the chlorothiophene and sulfonyl groups.
Sulfonyl-containing furan derivatives: : May have different substituents on the furan ring or different positions of the sulfonyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO5S2/c11-8-3-4-9(17-8)18(14,15)5-6-1-2-7(16-6)10(12)13/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBFDTKAQPCZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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